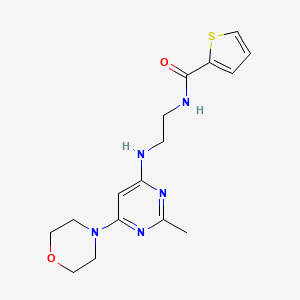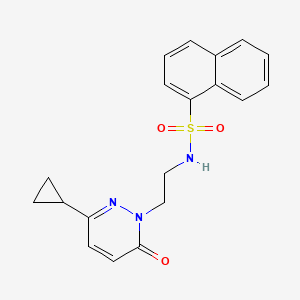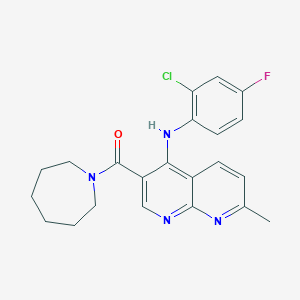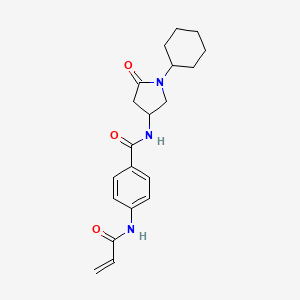
4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of a pyrazole ring, which is a common feature in many pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of related compounds. For example, the synthesis of a CCR5 antagonist involved esterification, intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation . Similarly, the synthesis of benzamide derivatives utilized 4-aminophenazone, indicating a multi-step process that could be analogous to the synthesis of the compound . These methods suggest that the synthesis of "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide" would also require careful planning of reaction sequences and conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. The molecular structure of a related compound, "4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole," was determined using spectroscopic methods and X-ray diffraction, and further analyzed using computational methods . This suggests that a similar approach could be used to analyze the molecular structure of "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide," which would provide insights into its conformational flexibility and electronic properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall structure. The papers provided discuss the reactivity of similar compounds, such as the treatment of oxazolone with activated methylene compounds , and the desmethylation of a benzamide derivative . These reactions are indicative of the types of chemical transformations that might be relevant for "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide," such as nucleophilic substitutions or electrophilic aromatic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its solubility, melting point, and stability, are important for its practical applications. While the papers do not provide direct information on the properties of "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide," they do discuss the properties of structurally related compounds. For instance, the thermodynamic properties of a pyrazole derivative were investigated using theoretical calculations , and the biological evaluation of benzamide derivatives provided insights into their potential interactions with biological targets . These studies suggest that "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide" would also have unique properties that could be elucidated through similar experimental and computational studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The synthesis of compounds with structural elements similar to 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been widely explored for their potential biological activities. For instance, compounds with 4-methoxyphenyl groups have been synthesized and evaluated for their antibacterial activities, showcasing the relevance of such structures in developing antimicrobial agents (Aghekyan et al., 2020).
Crystal Structure Analysis
- The determination of crystal structures for compounds containing 4-methoxybenzoyl groups contributes to understanding the molecular configuration, intermolecular interactions, and potential reactivity of these compounds (Manolov & Maichle‐Moessmer, 2007).
Molecular Structure and Theoretical Studies
- Investigations into the molecular structure, including experimental and theoretical studies, have been conducted on compounds similar to 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. These studies include vibrational frequency analysis and computational chemistry methods to predict molecular properties, offering insights into how such compounds might interact with biological targets (Inkaya et al., 2012).
Antiviral and Anticancer Applications
- The synthesis of benzamide-based compounds and their evaluation for antiviral and anticancer activities highlight the potential therapeutic applications of compounds structurally related to 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. Research in this area aims to discover new treatments for infectious diseases and cancer, indicating the broad applicability of such molecules in medicinal chemistry (Hebishy et al., 2020).
Chemical Synthesis and Material Science
- The development of synthetic routes for compounds with 4-methoxybenzoyl and pyrazole components serves not only in pharmaceutical applications but also in material science, where such molecules might be used in the development of new materials with unique properties (Ikemoto et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-9-7-16(8-10-18)19(23)20-11-12-22-14-17(13-21-22)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVKMJSWZOKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)



![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
